molecular formula C5H6O5 B044449 3-Oxopentanedioic acid CAS No. 542-05-2

3-Oxopentanedioic acid

Cat. No. B044449
CAS RN: 542-05-2
M. Wt: 146.1 g/mol
InChI Key: OXTNCQMOKLOUAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 3-oxopentanedioate involves starting with anhydrous citric acid, which upon reaction with ethanol, produces diethyl 3-oxopentanedioate. This ester product can be further reduced to afford diethyl 3-hydroxypentanedioate, achieving a total yield of 94% and a purity of 98.5% (Zang Yang-ling, 2008).

Molecular Structure Analysis

The molecular structure of 3-oxopentanedioic acid derivatives has been characterized through various spectroscopic methods, including mass spectrometry. Studies using electrospray ionization and collision-induced dissociation experiments have elucidated possible fragmentation pathways, providing insight into the molecular structure and stability of these compounds (B. Kanawati et al., 2008).

Chemical Reactions and Properties

Research on 3-oxopentanedioic acid and its derivatives has shown diverse chemical reactions and properties, including its potential as a bioisostere for the carboxylic acid functional group. Studies have designed and synthesized model compounds to evaluate physicochemical properties, indicating its versatility in chemical synthesis (P. Lassalas et al., 2017).

Physical Properties Analysis

The physical properties of 3-oxopentanedioic acid derivatives, such as solubility, melting point, and crystal structure, have been analyzed in-depth to understand their behavior in various conditions. The crystal structure and hydrogen bonding patterns of specific derivatives have been detailed, showcasing the compound's solid-state characteristics and interactions (S. Ng, 1995).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 3-oxopentanedioic acid derivatives, have been explored through synthetic approaches and reactivity studies. The compound's ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis (Lin Yuan, 2006).

Scientific Research Applications

  • Oxetan-3-ol and thietan-3-ol are explored as bioisosteres of the carboxylic acid moiety in 3-Oxopentanedioic acid. These compounds show potential for new anti-inflammatory drugs and cyclooxygenase inhibitors (Lassalas et al., 2017).

  • Dimethyl 3-oxopentanedioate is used in synthesizing functionally substituted furan and resorcinol derivatives, important in chemical manufacturing (Ismailov et al., 2017).

  • Oxalic acid, a related compound, improves maize growth and antioxidant activity under nickel-induced stress, acting as a chelator and detoxifier (Soyingbe et al., 2020).

  • 4-Oxopentanoic acid exhibits a new mechanism for CO2 and water elimination, with intramolecular proton transfer, relevant in atmospheric chemistry (Kanawati et al., 2008).

  • Diethyl 3-hydroxypentanedioate, synthesized from anhydrous citric acid, ethanol, and KBH4, serves as an important intermediate in drug synthesis (Yang-ling, 2008).

  • The enzyme OPR3, converting natural (9S,13S)-12-oxophytodienoic acid to 3-2(2′(Z)-pentenyl) cyclopentane-1-octanoic acid, is key in jasmonate biosynthesis, essential in plant biology (Schaller et al., 2000).

  • 4,5-Dihydro-5-oxo-3-isoxazoleacetic acid and related compounds are synthesized as potential anti-inflammatory agents (Abignente et al., 1983).

  • Cyclisation of diethyl 2-methyl-3-oxopentanedioate with fuming sulphuric acid yields 4-oxo-4H-pyran-3-sulphonic acid, relevant in organic chemistry (Mccarney et al., 1974).

  • S-benzylisothiouronium hydrogen 2-oxopentanedioate exhibits a dianionic structure, significant in the study of crystal structures and chemistry (Ng, 1995).

  • A LC-MS/MS method for quantifying 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma is developed, aiding in clinical studies of glucose transporter type I deficiency syndrome (Kallem et al., 2021).

Safety And Hazards

3-Oxopentanedioic acid is considered hazardous. It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

3-Oxopentanedioic acid is a 5-carbon ketone body that is made from odd carbon fatty acids in the liver and rapidly enters the brain . It is anaplerotic, meaning it can refill the pool of TCA cycle intermediates . This property could be explored further in future research.

properties

IUPAC Name

3-oxopentanedioic acid
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InChI

InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXTNCQMOKLOUAM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6O5
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DSSTOX Substance ID

DTXSID2060252
Record name 3-Ketoglutaric acid
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Molecular Weight

146.10 g/mol
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Physical Description

Solid; [Merck Index] Off-white hygroscopic powder; [Acros Organics MSDS], Solid
Record name Acetonedicarboxylic acid
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Record name 3-Oxoglutaric acid
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Product Name

3-Oxopentanedioic acid

CAS RN

542-05-2
Record name 3-Oxopentanedioic acid
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Record name Acetonedicarboxylic acid
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Record name Pentanedioic acid, 3-oxo-
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Record name 3-Ketoglutaric acid
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Record name 3-oxoglutaric acid
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Record name ACETONEDICARBOXYLIC ACID
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Record name 3-Oxoglutaric acid
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Melting Point

138 °C
Record name 3-Oxoglutaric acid
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Synthesis routes and methods

Procedure details

The starting materials of formula II above used herein are generally prepared by reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with the appropriate amine (RNH2). The reactants are usually heated at reflux in an inert organic solvent such as benzene, toluene or methanol for from two to twelve hours. 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one is obtained by reaction of acetonedicarboxylic acid and acetic anhydride in sulfuric acid at elevated temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
A Shaabani, F Hajishaabanha… - Helvetica Chimica …, 2012 - Wiley Online Library
… To further investigate this IMCR, we extended it to 3-oxopentanedioic acid (3) instead of ketones 7. Thus, naphthalene-2,3-diamine (6) or benzene-1,2-diamine (9), 3, and an isocyanide …
Number of citations: 15 onlinelibrary.wiley.com
ERV Dickenson, RS Summers, JP Croué… - … science & technology, 2008 - ACS Publications
… 8, though, similar to 3-oxopentanedioic acid, the DBAA yield … the DXAA formation from 3-oxopentanedioic acid. Chloroform, … the citric acid into 3-oxopentanedioic acid, model compound …
Number of citations: 132 pubs.acs.org
E Abignente, P De Caprariis… - Journal of heterocyclic …, 1983 - Wiley Online Library
… Such compound was obtained starting from the diethyl ester of 3-oxopentanedioic acid 1, which was reacted with hydroxylamine hydrochloride in aqueous methanol to give the 3-…
Number of citations: 2 onlinelibrary.wiley.com
RG Bjork - Analytical Biochemistry, 1975 - Elsevier
… degradation of the PBA into bromoform, are primarily responsible for the apparent specificity of the assay for citrate and 3-oxopentanedioic acid. The bromoform extract is further purified …
Number of citations: 16 www.sciencedirect.com
X Zhao, J Ma, U Von Gunten - Water research, 2017 - Elsevier
… the pH dependence of the apparent second order rate constants for the reactions of HOI with selected organic compounds including phenolic compounds, 3-oxopentanedioic acid (3-…
Number of citations: 32 www.sciencedirect.com
T Bond, O Henriet, EH Goslan… - … science & technology, 2009 - ACS Publications
… 3-Oxopentanedioic acid exhibited different behavior as THMFP and HAAFP were lower with Br − present. Superficially, this seems surprising given the properties of bromine. However, …
Number of citations: 188 pubs.acs.org
A Mentes, RDW Kemmitt - Polyhedron, 2002 - Elsevier
… ligand L 2 and dioxygen, with esters of 3-oxopentanedioic acid (RCH 2 COCH 2 R) in … ligand and dioxygen, with esters of 3-oxopentanedioic acid or from the treatment of [Pd(COD…
Number of citations: 2 www.sciencedirect.com
RDW Kemmitt, P McKenna, DR Russell… - Journal of the Chemical …, 1985 - pubs.rsc.org
… (dba = dibenzylideneacetone, PhCH=CH-C(0)-CH=CHPh), in the presence of a donor ligand L and dioxygen, with esters of 3-oxopentanedioic acid (RCH,COCH,R) in diethyl ether, …
Number of citations: 1 pubs.rsc.org
ZQ Liu, AD Shah, E Salhi, J Bolotin, U von Gunten - Water research, 2018 - Elsevier
… , phenol, hydroquinone and 3-oxopentanedioic acid were selected as model precursors to … phenol, resorcinol, hydroquinone and 3-oxopentanedioic acid to form THMs in saline waters, …
Number of citations: 34 www.sciencedirect.com
S Reck, W Friedrichsen - The Journal of Organic Chemistry, 1998 - ACS Publications
… (6a): 2-Hydroximino-3-oxopentanedioic acid dimethyl ester was prepared starting from 45.0 … to give 2-(acetylamino)-3-oxopentanedioic acid dimethyl ester as crude orange oil (42.3 g, …
Number of citations: 27 pubs.acs.org

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